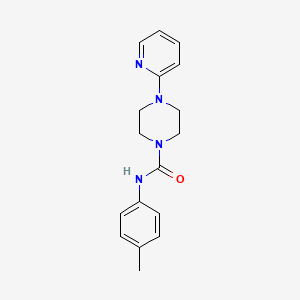
N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide" is a nitrogenous organic molecule that is likely to have significance in medicinal chemistry due to the presence of the piperazine ring, which is a common feature in many pharmaceutical agents. Piperazine derivatives are known to play a crucial role in the field of medicinal chemistry, often serving as building blocks for the synthesis of various therapeutic agents .
Synthesis Analysis
The synthesis of related piperazine-1-carboxamide derivatives has been reported in the literature. For instance, a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride was established, which involved acylation, deprotection, and salt formation starting from 4-aminopyridine and N,N'-carbonyldiimidazole . Similarly, l-Piperazine-2-carboxylic acid derived N-formamides were developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, indicating the versatility of piperazine derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid was confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). Additionally, the single crystal of the compound was analyzed by X-ray diffraction, and the optimal molecular structure was determined by density functional theory (DFT) calculations .
Chemical Reactions Analysis
Piperazine-1-carboxamide derivatives can participate in various chemical reactions. For instance, the target compound N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide was synthesized through a coupling reaction between 2-bromo-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethan-1-ol .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be studied using computational methods such as DFT. For example, the molecular electrostatic potential and frontier molecular orbitals of the compounds were investigated using DFT, revealing some physicochemical properties of the compounds . These studies are essential for understanding the reactivity and potential biological activity of these molecules.
Scientific Research Applications
Anti-tubercular Activity
A study highlighted the modification of isoniazid (INH) structures, including derivatives related to piperazine, evaluated for their anti-tubercular activity against various strains of mycobacteria. These derivatives showed significant activity, suggesting that piperazine compounds can play a crucial role in developing new anti-TB compounds (Asif, 2014).
CNS Acting Drugs
Research indicates that heterocycles containing nitrogen, such as piperazine, are significant in synthesizing compounds with potential CNS activity. These compounds range from having effects on depression to convulsion, highlighting the broad scope of piperazine derivatives in CNS drug development (Saganuwan, 2017).
Ligands for D2-like Receptors
Arylcycloalkylamines, including phenyl piperidines and piperazines, have been identified as pharmacophoric groups in antipsychotic agents. Their arylalkyl substituents can enhance potency and selectivity for D2-like receptors, suggesting the relevance of piperazine derivatives in designing ligands for these receptors (Sikazwe et al., 2009).
Therapeutic Applications
The versatility of the piperazine scaffold is evident in its inclusion in drugs with diverse therapeutic applications. Piperazine derivatives have been found in antipsychotic, antihistamine, antianginal, and antidepressant medications, among others. This diversity underscores the potential for "N-(4-methylphenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide" to be explored for similar applications (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have been the focus of studies targeting Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This highlights the potential of piperazine compounds in tackling challenging mycobacterial infections (Girase et al., 2020).
properties
IUPAC Name |
N-(4-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-14-5-7-15(8-6-14)19-17(22)21-12-10-20(11-13-21)16-4-2-3-9-18-16/h2-9H,10-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICBSDHCADVBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

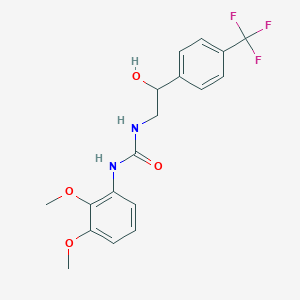
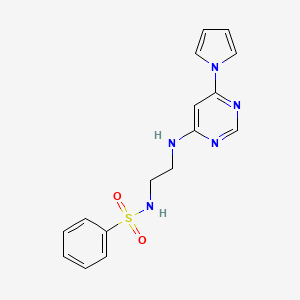
![Dimethyl {[2-(methoxycarbonyl)phenyl]hydrazono}malonate](/img/structure/B2541101.png)
![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2541102.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2541107.png)

![[1-(4-Methoxyphenyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B2541110.png)
![1-(4-bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2541112.png)
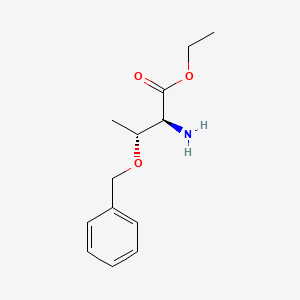
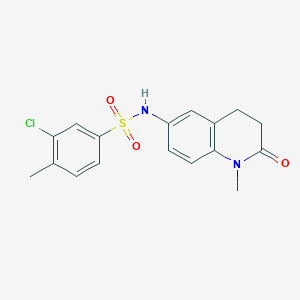
![2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2541116.png)
![N-[(1-Aminocyclohexyl)methyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2541117.png)
![1-[5-Tert-butyl-2-(3-fluorophenyl)pyrazol-3-yl]-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B2541119.png)